1-(2-Chlorobenzyl)-4-methylpiperazine
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Overview
Description
2-Chlorobenzyl chloride is a chemical compound used in laboratory settings . It’s a derivative of benzene, where one hydrogen atom is replaced by a chloromethyl group and another by a chlorine atom .
Synthesis Analysis
While specific synthesis methods for “1-(2-Chlorobenzyl)-4-methylpiperazine” are not available, 2-chlorobenzyl chloride, a related compound, has been used as a reagent in various chemical reactions .Chemical Reactions Analysis
Again, while specific information on “this compound” is not available, 2-chlorobenzyl chloride has been used in various chemical reactions, including as a sensory irritant in experimental settings .Physical and Chemical Properties Analysis
2-Chlorobenzyl chloride is a liquid at room temperature with a refractive index of n20/D 1.559 (lit.) and a density of 1.274 g/mL at 25 °C (lit.) .Scientific Research Applications
Synthesis and Characterization
- 1-(2-Chlorobenzyl)-4-methylpiperazine and its derivatives have been studied for their synthesis and structural characterization. A study by Zhou et al. (2021) focused on synthesizing a compound structurally similar to this compound, examining its crystal structure and analyzing its antitumor activity in human hepatoma and melanoma cells (Zhou et al., 2021).
Pharmacological Activity
- Compounds related to this compound have been synthesized and evaluated for their pharmacological activities, including anti-inflammatory, coronary dilator, and central nervous system depressant activities (Omodei-sale & Toja, 1975).
Anticonvulsant Properties
- Derivatives of this compound have been examined for anticonvulsant properties, showing effectiveness in electroshock seizure and pentetrazole seizure threshold tests (Obniska et al., 2005).
Molecular Docking and Antitumor Activity
- Studies involving molecular docking and analysis of antitumor activity have been conducted on compounds related to this compound. These studies provide insights into the potential interactions of these compounds with biological targets (Zhou et al., 2021).
Antiprotozoal Compounds
- Research into antiprotozoal compounds includes the investigation of 4-methylpiperazinyl derivatives, which are structurally related to this compound. These studies focus on the activity against drug-resistant strains of Plasmodium falciparum and Trypanosoma brucei (Faist et al., 2012).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]-4-methylpiperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2/c1-14-6-8-15(9-7-14)10-11-4-2-3-5-12(11)13/h2-5H,6-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBJOVJNPSLMNLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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